4-Cyano-N-ethyl-N-(2-methylallyl)benzamide
Description
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is a benzamide derivative characterized by a cyano group at the para position of the benzoyl ring and dual N-ethyl and N-(2-methylallyl) substituents. Its structure combines an electron-withdrawing cyano group with a sterically demanding 2-methylallyl moiety, which may influence its reactivity, physicochemical properties, and biological interactions.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-cyano-N-ethyl-N-(2-methylprop-2-enyl)benzamide |
InChI |
InChI=1S/C14H16N2O/c1-4-16(10-11(2)3)14(17)13-7-5-12(9-15)6-8-13/h5-8H,2,4,10H2,1,3H3 |
InChI Key |
YKTLVSBLNYJBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids (e.g., IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and purity.
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions. This reaction can be performed without solvents at room temperature or with heating, depending on the desired product and reaction efficiency .
Industrial Production Methods
Industrial production of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Similar Benzamide Derivatives
Substituent Effects on the Benzoyl Ring
- 4-Bromo-N-(2-nitrophenyl)benzamide (): This compound features a bromine atom at the para position and a nitro-substituted aniline group.
- 3,4,5-Trimethoxy-N-(2-methylallyl)benzamide (VUF15485, ): The trimethoxybenzamide core provides strong electron-donating effects, while the 2-methylallyl group mirrors the substituent in the target compound. However, VUF15485 includes a fluorophenyl and pyrrolidinyl ethyl group, highlighting how nitrogen substituents can diversify pharmacological profiles. The cyano group in the target compound may confer greater metabolic stability compared to methoxy groups .
Nitrogen Substituent Variations
- N-Ethyl vs. N-Acyl Chains (): Benzamides with long acyl chains (e.g., 2-hexadecanoylamino derivatives in ) show enhanced enzyme inhibitory activity due to hydrophobic interactions. Methyl or chloro substitutions on the benzamide ring () were less effective in enzyme inhibition, suggesting that the cyano group’s electronic effects might offer unique binding advantages .
Cyclization Reactions ()
N-(2-Methylallyl)benzamide derivatives, including the target compound, participate in cascade alkylarylation reactions under oxidative conditions. For example, substituted N-(2-methylallyl)benzamides react with cyclohexane to form dihydroisoquinolinones (). The 2-methylallyl group’s allylic C–H bonds are critical for initiating radical-based cyclization, a reactivity shared with the target compound. However, the cyano group’s electron-withdrawing nature may modulate reaction rates compared to electron-donating substituents .
Amide Bond Formation ()
The synthesis of benzamides typically involves coupling activated carboxylic acids with amines. For instance, describes using N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds. Similar methods likely apply to the target compound, though the 2-methylallyl amine’s steric hindrance may require optimized coupling conditions .
Enzyme Inhibition ()
- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives in ) exhibit >70% inhibition at 100 μM, attributed to hydrophobic interactions.
- DNA Gyrase Inhibition: Methyl or chloro substitutions on the benzamide ring () showed weak activity (IC50 >100 μM), indicating that steric and electronic effects alone are insufficient for potent inhibition. The cyano group’s stronger electron withdrawal may enhance binding but requires empirical validation .
- Molecular Docking (): 3,5-Disubstituted benzamides form H-bonds with residues like Arg63 in glucokinase. The cyano group in the target compound could mimic such interactions but may require specific positioning to achieve similar efficacy .
Physicochemical Properties
- However, the 2-methylallyl group’s hydrophobicity may counterbalance this effect.
- Metabolic Stability: The cyano group is less prone to oxidative metabolism than methoxy or acyl chains (), suggesting enhanced stability in vivo .
Biological Activity
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide belongs to the benzamide class, characterized by the presence of a cyano group and an ethyl and allyl substituent on the nitrogen atom. Its chemical formula is .
Biological Activity Overview
The biological activities of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide have been explored in various studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies indicate that derivatives of benzamides, including 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide, exhibit significant antibacterial properties. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 μg/mL against Bacillus subtilis and 2 μg/mL against Staphylococcus aureus . The SAR analysis suggests that modifications in the benzene ring can enhance antibacterial activity, indicating that similar strategies may be applicable to 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. A study highlighted that benzamide derivatives could inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Notably, compounds with similar structures have shown cytotoxicity against various cancer cell lines, suggesting that 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide may possess comparable properties.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the efficacy of several benzamide derivatives, 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide was tested against both Gram-positive and Gram-negative bacteria. Results indicated a selective inhibition pattern, with notable effectiveness against Staphylococcus aureus . The compound's selectivity index (SI), which measures safety towards mammalian cells versus bacterial cells, was found to be favorable (>645), indicating low toxicity to human cells while maintaining antibacterial activity .
Case Study 2: Cytotoxicity Assessment
Another significant aspect is the cytotoxicity profile of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide. In vitro tests conducted on Vero cells revealed that the compound exhibited low cytotoxicity (CC50 > 20 μg/mL), reinforcing its potential as a safe therapeutic candidate . The results suggest that further optimization could enhance its efficacy while preserving safety.
Structure-Activity Relationships (SAR)
The SAR analysis for benzamide derivatives indicates that modifications at specific positions on the aromatic ring can significantly influence biological activity. For instance:
- Substituents at C-4 : Enhance antibacterial activity.
- Allylic substitutions : May improve selectivity against cancer cells.
This information provides a framework for designing new derivatives of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
